molecular formula C10H18N2O4 B1344112 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid CAS No. 869786-49-2

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Cat. No. B1344112
CAS RN: 869786-49-2
M. Wt: 230.26 g/mol
InChI Key: YYLURLWWCZBOQG-UHFFFAOYSA-N
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Description

“3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O4 . It has an average mass of 230.261 Da and a monoisotopic mass of 230.126663 Da . The compound is also known by other names such as “3-(Boc-amino)-3-pyrrolidinecarboxylic Acid” and "3-[(tert-Butoxycarbonyl)amino] pyrrolidine-3-carboxylic acid" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14) . The compound has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds

Scientific Research Applications

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis to protect the amino group during the coupling of amino acids. This allows for the selective formation of peptide bonds without unwanted side reactions. The Boc group can be removed under mild acidic conditions, making it a versatile protecting group for amino acids like 3-(BOC-AMINO)-3-PYRROLIDINECARBOXYLIC ACID in peptide synthesis .

Protein Modification

Protected amino acid derivatives, such as those with a Boc group, are useful in the modification of proteins. They can be used to introduce specific functional groups into proteins, which can alter their properties or function for research purposes .

Pharmaceutical Research

Boc-protected amino acids are used in the development of pharmaceuticals. For example, they can be used in the synthesis of enzyme inhibitors or other bioactive molecules. The Boc group ensures that the amino acid’s functionality is preserved until the final stages of synthesis .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLURLWWCZBOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624564
Record name 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

CAS RN

869786-49-2
Record name 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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